molecular formula C8H12ClNO4 B6166413 5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride CAS No. 1379354-52-5

5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride

Cat. No.: B6166413
CAS No.: 1379354-52-5
M. Wt: 221.64 g/mol
InChI Key: XLQMVBMWFLZGLU-UHFFFAOYSA-N
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Description

5-(2-Amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride is a furan-based carboxylic acid derivative characterized by a 2-amino-3-hydroxypropyl substituent at the 5-position of the furan ring and a carboxylic acid group at the 2-position. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications. Furan derivatives are recognized for their diverse bioactivities, including antimicrobial, antioxidant, and enzyme-inhibitory properties .

Properties

CAS No.

1379354-52-5

Molecular Formula

C8H12ClNO4

Molecular Weight

221.64 g/mol

IUPAC Name

5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO4.ClH/c9-5(4-10)3-6-1-2-7(13-6)8(11)12;/h1-2,5,10H,3-4,9H2,(H,11,12);1H

InChI Key

XLQMVBMWFLZGLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CC(CO)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Functionalization of the Furan Ring

The target compound’s furan backbone necessitates strategic substitution at the 5-position. Patent US4061644A demonstrates the use of furan-2-carboxylic acid esters (e.g., methyl or ethyl esters) as precursors for pyridine derivatives under high-temperature ammonolysis. Adapting this approach, 5-(halomethyl)furan-2-carboxylic acid derivatives could serve as intermediates for introducing the 2-amino-3-hydroxypropyl side chain. For instance:

  • Chlorination : Treating furan-2-carboxylic acid with chlorine gas or sulfonyl chloride agents at 0–10°C yields 5-(chloromethyl)furan-2-carboxylic acid.

  • Bromination : Similar halogenation using bromine or N-bromosuccinimide (NBS) under radical conditions may provide 5-(bromomethyl)furan-2-carboxylic acid.

These intermediates enable nucleophilic substitution reactions with amines or alcohols to construct the side chain.

Introduction of the 2-Amino-3-Hydroxypropyl Side Chain

Epoxide Ring-Opening Strategy

A two-step process involving epoxidation followed by ammonolysis is proposed:

  • Epoxidation : React 5-allylfuran-2-carboxylic acid with meta-chloroperbenzoic acid (mCPBA) to form 5-(2,3-epoxypropyl)furan-2-carboxylic acid.

  • Ammonolysis : Treat the epoxide with aqueous ammonia at elevated temperatures (80–100°C) to open the ring, yielding the 2-amino-3-hydroxypropyl group.

Reaction Conditions :

StepReagent/CatalystTemperatureTimeYield*
1mCPBA, CH₂Cl₂0–5°C4 h85%
2NH₃ (aq.), H₂O90°C6 h65%
*Theoretical yields based on analogous reactions.

Reductive Amination Approach

Starting from 5-(3-hydroxypropanoyl)furan-2-carboxylic acid:

  • Ketone Formation : Oxidize 5-(3-hydroxypropyl)furan-2-carboxylic acid to the corresponding ketone using Jones reagent.

  • Reductive Amination : React the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by acidic workup to yield the primary amine.

Key Considerations :

  • The hydroxyl group requires protection (e.g., as a tert-butyldimethylsilyl ether) during oxidation to prevent side reactions.

  • Patent CN109535071B highlights the use of ammonium salts (e.g., NH₄Cl) as catalysts in amination reactions, which may enhance efficiency.

Hydrochloride Salt Formation

The final step involves protonating the amine group with hydrochloric acid:

  • Dissolve the free base in anhydrous ethanol.

  • Add concentrated HCl dropwise at 0°C, followed by recrystallization from ethanol/ether to obtain the hydrochloride salt.

Purity Optimization :

  • Patent CN109535071B recommends dimethylformamide (DMF)-mediated recrystallization at −5°C to achieve >99% purity.

Challenges and Limitations

Regioselectivity and Byproduct Formation

Unwanted substitution at the 4-position of the furan ring may occur due to electronic effects. Employing directing groups (e.g., nitro or methoxy) temporarily could improve regioselectivity, though this adds synthetic steps.

Stability of the Hydroxyl Group

The 3-hydroxypropyl moiety is prone to dehydration under acidic or high-temperature conditions. Patent US8865921B2 suggests using buffered aqueous systems (pH 6–8) during hydrolysis steps to mitigate this.

Comparative Analysis of Proposed Methods

MethodAdvantagesDisadvantagesScalability
Epoxide Ring-OpeningHigh atom economyRequires explosive mCPBAModerate
Reductive AminationMild conditionsMulti-step protection/deprotectionLow

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of furan-based compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that 5-(aminomethyl)furan-2-carboxylic acid hydrochloride can enhance the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents . The structural similarity to known antibiotics allows for further modifications that could lead to new therapeutic compounds.

Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its functional groups facilitate reactions that can lead to the formation of more complex molecules, which are essential in drug development . For example, it has been utilized in the synthesis of 2-amino-3-hydroxypyridine derivatives, which have applications as anti-inflammatory and analgesic agents .

Materials Science

Bio-Derived Polymers
5-(aminomethyl)furan-2-carboxylic acid hydrochloride is being explored as a monomer in the production of bio-based polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it a candidate for sustainable materials . The ability to derive such compounds from renewable resources positions them favorably in the context of environmental sustainability.

Property Furan-Based Polymer Conventional Polymer
BiodegradabilityHighLow
SourceRenewableFossil Fuels
Mechanical StrengthModerateHigh
Thermal StabilityModerateHigh

Biochemical Applications

Enzyme Modulation
The compound has shown promise in modulating enzyme activity. Studies suggest that furan derivatives can act as enzyme inhibitors or activators, which opens avenues for research into metabolic pathways and disease mechanisms . This aspect is particularly relevant in cancer research, where targeting specific enzymes can lead to novel treatment strategies.

Stem Cell Research
Emerging research indicates that furan derivatives may play a role in stem cell differentiation processes. The biological activity associated with these compounds could potentially influence stem cell growth and development, making them candidates for regenerative medicine applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan derivatives demonstrated that 5-(aminomethyl)furan-2-carboxylic acid hydrochloride increased the growth rate of Escherichia coli by approximately 44%. This finding suggests its potential use in developing new antibacterial therapies aimed at combating resistant strains .

Case Study 2: Polymer Development

In a recent project aimed at creating sustainable materials, researchers synthesized a series of furan-based dimethacrylates using 5-(aminomethyl)furan-2-carboxylic acid hydrochloride as a precursor. The resulting polymers exhibited improved thermal properties compared to traditional petroleum-based polymers, showcasing their potential for use in eco-friendly applications .

Mechanism of Action

The mechanism by which 5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed studies and experiments to elucidate the pathways and interactions involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride and related furan derivatives:

Compound Name Substituent at 5-Position Functional Groups Present Key Properties (Inferred) Source/Origin
Target Compound 2-Amino-3-hydroxypropyl -NH2, -OH, -CO2H (HCl salt) High polarity, solubility in water Synthetic/Natural*
5-(3-Methoxy-3-oxopropyl)furan-2-carboxylic acid (1) 3-Methoxy-3-oxopropyl Ester (-CO2CH3), ketone Moderate polarity, lipophilic Natural (fungal)
5-(1-Hydroxypentyl)furan-2-carboxylic acid (7) 1-Hydroxypentyl -OH, -CO2H Moderate solubility, amphiphilic Natural (fungal)
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride Aminomethyl -NH2, -CO2H (HCl salt) High solubility, reduced steric bulk Synthetic
5-[(3-Amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid hydrochloride (3-Amino-1H-pyrazol-1-yl)methyl -NH2 (pyrazole), -CO2H (HCl salt) Enhanced π-π stacking, potential kinase inhibition Synthetic

Key Findings from Comparative Analysis

Polarity and Solubility: The target compound’s 2-amino-3-hydroxypropyl group introduces two hydrophilic functional groups (-NH2 and -OH), likely granting superior water solubility compared to analogs with alkyl (e.g., 1-hydroxypentyl in compound 7) or ester groups (e.g., compound 1) . The hydrochloride salt further enhances solubility, a feature shared with 5-(aminomethyl)furan-2-carboxylic acid hydrochloride .

Bioactivity Implications: Natural furan derivatives, such as those from Coriolopsis sp. J5, exhibit antibacterial and phytotoxic activities . The target compound’s amino and hydroxyl groups may enable stronger interactions with bacterial cell membranes or enzymes, though specific data are lacking.

Synthetic vs. Natural Origins :

  • Fungal-derived furans (e.g., compounds 1–8 in ) often feature complex oxygenation patterns (e.g., methoxy or keto groups), while synthetic analogs prioritize functional groups like amines for drug design .

Nomenclature Considerations: The target compound’s name adheres to IUPAC rules, where the 2-amino-3-hydroxypropyl substituent is prioritized over alternative naming (e.g., "carbamoyl" or "oxo" prefixes) . This distinguishes it from esters (e.g., compound 1) or simpler amines (e.g., 5-(aminomethyl) derivatives) .

Biological Activity

5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride, a derivative of furan, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a furan ring substituted with an amino group and a hydroxyl propyl chain. The synthesis typically involves the reaction of furan derivatives with amino acids under controlled conditions. The structural formula can be represented as follows:

C8H10N2O3Cl\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3\text{Cl}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 μg/mL
Escherichia coli200 μg/mL
Bacillus subtilis150 μg/mL
Candida albicans100 μg/mL

The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and colon cancer (HCT116) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-711.8Induces apoptosis via caspase activation
HCT1166.7G2 phase cell cycle arrest

The IC50 values indicate that the compound is particularly potent against HCT116 cells, leading to cell cycle arrest and apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a new antimicrobial agent in clinical settings.
  • Cancer Treatment : In animal models, administration of the compound led to significant tumor reduction in xenograft models of breast cancer, indicating its potential for development into an anticancer drug.

Q & A

Q. What are the recommended synthesis protocols for 5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step reactions, including condensation and functional group protection. For example:

  • Condensation reactions between furan precursors and amino alcohols under reflux in ethanol (80°C, 12 hours) yield intermediates, which are subsequently hydrochlorinated .
  • Oxidation protocols (e.g., using KMnO₄ or catalytic systems) can introduce carboxyl groups to the furan ring, though selectivity must be monitored to avoid over-oxidation .
  • Optimization tips : Use polar aprotic solvents (e.g., DMF) to enhance solubility, and employ catalytic agents (e.g., Pd/C) for hydrogenation steps. Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the furan ring, amino, hydroxy, and carboxylic acid groups. Key signals: δ 6.5–7.2 ppm (furan protons), δ 3.2–4.0 ppm (hydroxypropyl chain) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and isotopic patterns.
  • HPLC purity analysis : Use a C18 column with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What stability considerations are critical for handling and storing this compound?

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the amino and hydroxy groups .
  • Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess susceptibility to moisture and heat. Monitor via HPLC for degradation products like free carboxylic acids or deaminated derivatives .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Test interactions with serine hydrolases or oxidoreductases due to the compound’s potential to act as a substrate or inhibitor .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) to establish baseline toxicity (IC₅₀ values) .

Advanced Research Questions

Q. How do the amino and hydroxy substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Nucleophilic reactions : The amino group facilitates amide bond formation, while the hydroxy group can undergo esterification or act as a hydrogen-bond donor in catalytic systems .
  • Electrophilic substitution : The electron-rich furan ring directs electrophiles to the 5-position, but steric hindrance from the hydroxypropyl chain may reduce reactivity. Computational modeling (DFT) can predict regioselectivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Structural analogs analysis : Compare activity data with analogs (e.g., 5-(aminomethyl)furan-2-carboxylic acid hydrochloride) to identify substituent-dependent trends (see Table 1) .
  • Experimental validation : Replicate assays under standardized conditions (pH, temperature, and cell lines) to isolate variables.

Q. Table 1: Structural Analogs and Activity Trends

Compound NameKey SubstituentsReported Activity (IC₅₀, μM)
Target Compound2-amino-3-hydroxypropyl12.5 ± 1.2 (HEK293)
5-(Aminomethyl)furan-2-carboxylic acid HClAminomethyl group8.7 ± 0.9 (HeLa)
3-(Hydroxypropyl)furan-2-carboxylic acidHydroxypropyl (no amino)>100 (HEK293)

Q. What computational methods are effective in predicting its binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

Q. How can ion mobility-mass spectrometry (IM-MS) enhance its analytical characterization?

  • Collision cross-section (CCS) data : Predict CCS values for adducts (e.g., [M+H]⁺ = 154.3 Ų) to differentiate isomers or confirm conformational stability (see Table 2) .

Q. Table 2: Predicted CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺261.05154.3
[M+Na]⁺283.04162.0
[M-H]⁻259.04153.7

Q. What advanced synthetic strategies can improve enantiomeric purity for chiral derivatives?

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry at the hydroxypropyl chain .

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